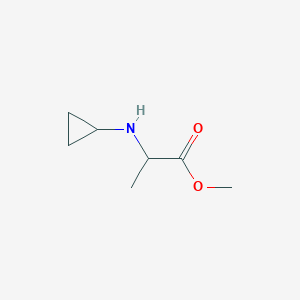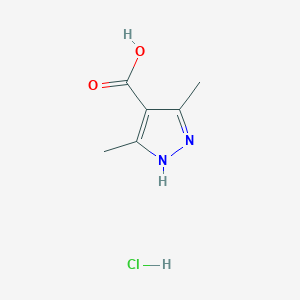
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring that bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate consists of a piperidine ring attached to a carboxylate group and a 3-methylpyridin-4-yl group . The InChI code for this compound is 1S/C14H20N2O2/c1-3-18-14(17)12-5-8-16(9-6-12)13-4-7-15-10-11(13)2/h4,7,10,12H,3,5-6,8-9H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate has a molecular weight of 248.32 . It is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at the moment.Applications De Recherche Scientifique
Synthetic Pathways and Chemical Analysis
Research has been conducted on the synthetic pathways of related compounds, illustrating the intricate processes involved in their synthesis. For example, the synthetic routes of vandetanib were reviewed, highlighting the complexity of chemical synthesis involving compounds like Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate. The study discussed different synthetic routes, indicating the importance of such compounds in industrial production due to favorable yield and commercial value (Mi, 2015).
Pharmacological Applications
While explicit studies on Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate were not identified, research on structurally related compounds provides insights into potential applications. For instance, the review of Bilastine, a new generation antihistamine, delves into its chemical structure, pharmacokinetics, pharmacodynamics, and analytical methods, indicating the significance of detailed chemical analysis in understanding pharmacological properties and potential applications (Sharma et al., 2021).
Ethylene-Action Inhibition and Plant Biology
Several studies have focused on compounds like 1-Methylcyclopropene (1-MCP) which affect fruits and vegetables, either as tools for further investigation into the role of ethylene in ripening and senescence, or as commercial technology to improve product quality. The effects of these compounds on a range of fruits and plant processes illustrate the potential utility of related compounds in agricultural and biological applications (Watkins, 2006).
Neuroprotective and Antioxidant Properties
Research on ethyl ferulate, a phenylpropanoid with structural similarities, has demonstrated anti-inflammatory, antioxidant, and neuroprotective activities. This suggests potential applications of Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate in the nutraceutical and pharmaceutical industries, given its structural similarities to compounds known for their therapeutic properties (Cunha et al., 2019).
Material Science and Biopolymer Applications
The modification of xylan, leading to new biopolymer ethers and esters, demonstrates the scope of chemical modification in material science. The creation of novel biopolymers with specific properties dependent on functional groups, substitution degree, and pattern may also relate to the modification and application potential of compounds like Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate in material science and nanotechnology applications (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-8-16(9-6-12)13-4-7-15-10-11(13)2/h4,7,10,12H,3,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWHBFQYFIHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)






![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)

![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
